2'-Azetidinomethyl-2,4-dichlorobenzophenone
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Overview
Description
2’-Azetidinomethyl-2,4-dichlorobenzophenone is an organic compound with the molecular formula C17H15Cl2NO It is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with two chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azetidinomethyl-2,4-dichlorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chlorine Substituents: The dichlorination of the benzophenone core can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Attachment of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the chlorinated benzophenone under basic conditions.
Industrial Production Methods: Industrial production of 2’-Azetidinomethyl-2,4-dichlorobenzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, potentially converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Secondary alcohol derivatives of the benzophenone core.
Substitution: Functionalized benzophenone derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
2’-Azetidinomethyl-2,4-dichlorobenzophenone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes involving azetidine-containing compounds.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-2,4-dichlorobenzophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring and benzophenone core can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing biological pathways and processes.
Comparison with Similar Compounds
2’-Azetidinomethyl-4-chlorobenzophenone: Similar structure but with only one chlorine substituent.
2’-Azetidinomethyl-2,4-difluorobenzophenone: Fluorine atoms replace chlorine atoms, potentially altering reactivity and biological activity.
2’-Azetidinomethyl-2,4-dimethylbenzophenone: Methyl groups replace chlorine atoms, affecting the compound’s steric and electronic properties.
Uniqueness: 2’-Azetidinomethyl-2,4-dichlorobenzophenone is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and interactions with biological targets. The combination of the azetidine ring and dichlorobenzophenone core provides a distinct structural framework that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGWFNVMTPGHDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643725 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-23-2 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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